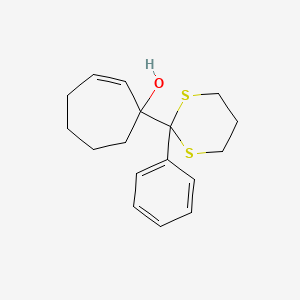
1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol is an organic compound that features a unique structure combining a dithiane ring with a cycloheptene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol typically involves the reaction of 2-phenyl-1,3-dithiane with cycloheptenone under specific conditions. One common method includes the use of a strong base such as n-butyllithium to deprotonate the dithiane, followed by the addition of cycloheptenone. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol undergoes various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol involves its interaction with various molecular targets. The dithiane ring can act as a nucleophile, participating in reactions with electrophilic species. The cycloheptene moiety can undergo ring-opening reactions, leading to the formation of new compounds. The phenyl group can engage in π-π interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
2-Phenyl-1,3-dithiane: Shares the dithiane ring but lacks the cycloheptene moiety.
1-Phenyl-2-(2-phenyl-1,3-dithian-2-yl)ethanone: Contains a similar dithiane structure but with different substituents.
Tert-butyldimethyl(2-phenyl-1,3-dithian-2-yl)silane: Features a dithiane ring with a tert-butyldimethylsilyl group.
Uniqueness: 1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol is unique due to the combination of the dithiane ring and the cycloheptene moiety, which imparts distinct reactivity and potential applications. The presence of both a nucleophilic dithiane and an electrophilic cycloheptene allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
66124-75-2 |
|---|---|
Fórmula molecular |
C17H22OS2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
1-(2-phenyl-1,3-dithian-2-yl)cyclohept-2-en-1-ol |
InChI |
InChI=1S/C17H22OS2/c18-16(11-6-1-2-7-12-16)17(19-13-8-14-20-17)15-9-4-3-5-10-15/h3-6,9-11,18H,1-2,7-8,12-14H2 |
Clave InChI |
MKOWZHXNSDWECM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C=CC1)(C2(SCCCS2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





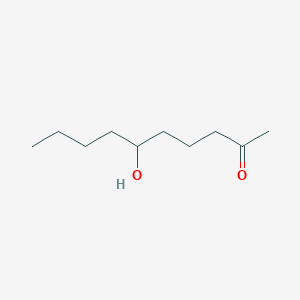
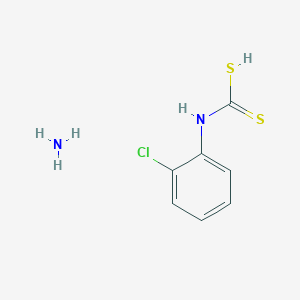
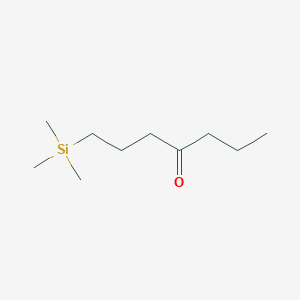

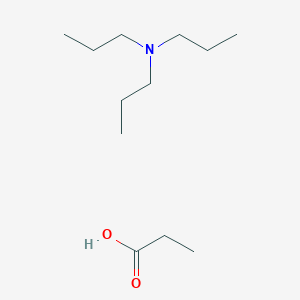


![N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14473613.png)

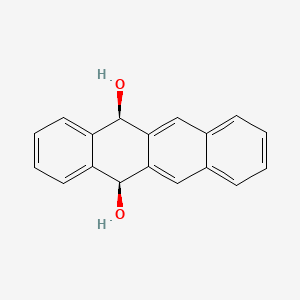
![beta-Alanine, N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-, ethyl ester](/img/structure/B14473631.png)
